![molecular formula C17H24N2O4S B4687155 1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4687155.png)
1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane
Übersicht
Beschreibung
1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and decreased gene transcription. MS-275 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
MS-275 has been studied extensively for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, MS-275 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. MS-275 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In inflammation research, MS-275 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. MS-275 has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response.
In neurodegenerative disease research, MS-275 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
Wirkmechanismus
MS-275 inhibits 1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane activity by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation, which results in a more open chromatin structure and increased gene transcription. The specific genes that are affected by MS-275 vary depending on the cell type and context.
Biochemical and Physiological Effects:
MS-275 has been shown to have a variety of biochemical and physiological effects. In cancer cells, MS-275 induces cell cycle arrest and apoptosis, leading to decreased cell proliferation. In immune cells, MS-275 reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-kappaB. In neuronal cells, MS-275 improves cognitive function and reduces neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MS-275 is its selectivity for 1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane1 and 1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane3, which are the most abundant 1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepanes in cells. This allows for more specific targeting of 1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane activity compared to non-selective this compound inhibitors. However, one limitation of MS-275 is its relatively low potency compared to other this compound inhibitors, such as vorinostat and romidepsin.
Zukünftige Richtungen
There are several future directions for MS-275 research. One area of interest is the development of more potent and selective 1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane inhibitors based on the structure of MS-275. Another area of interest is the combination of MS-275 with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Additionally, the role of MS-275 in epigenetic regulation and gene expression in non-cancer cells is an area of ongoing research.
Eigenschaften
IUPAC Name |
[3-(azepan-1-ylsulfonyl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(18-10-12-23-13-11-18)15-6-5-7-16(14-15)24(21,22)19-8-3-1-2-4-9-19/h5-7,14H,1-4,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHCKIQWWTWEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4687072.png)
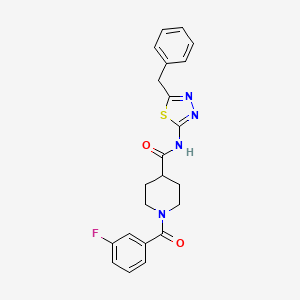
![1-[(4-tert-butylphenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4687081.png)
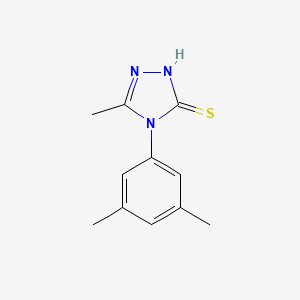
![3-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4687101.png)
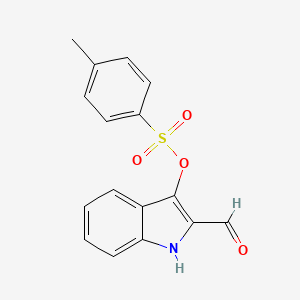
![2-[bis(diphenylphosphoryl)methyl]pyridine](/img/structure/B4687117.png)
![4-[(4-fluorobenzyl)amino]-3-methylbenzoic acid](/img/structure/B4687126.png)
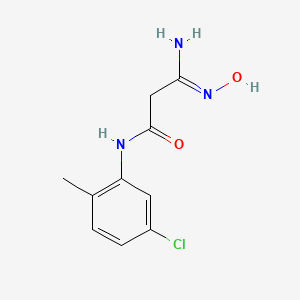
![4-methyl-3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4687144.png)
![N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)-2-phenylacetamide](/img/structure/B4687147.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide](/img/structure/B4687173.png)
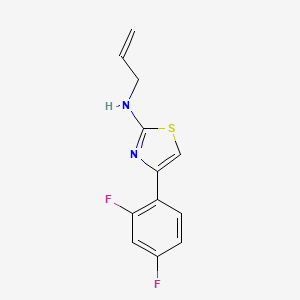
![propyl 4-(2-chlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4687184.png)